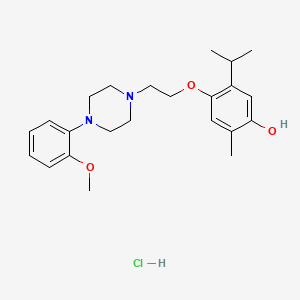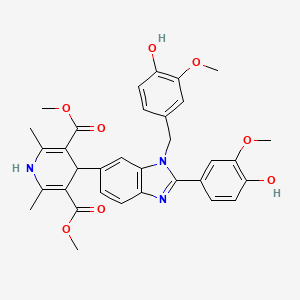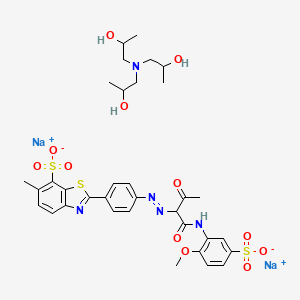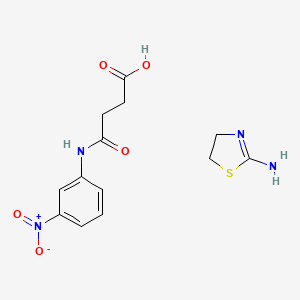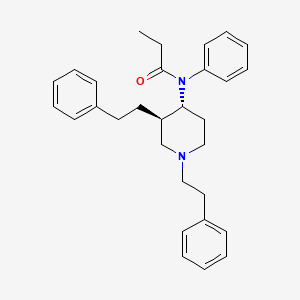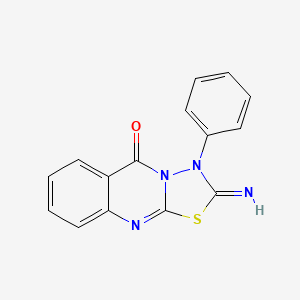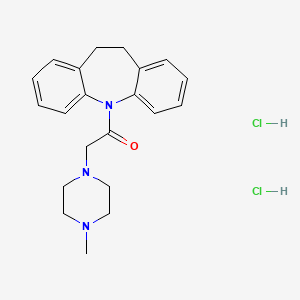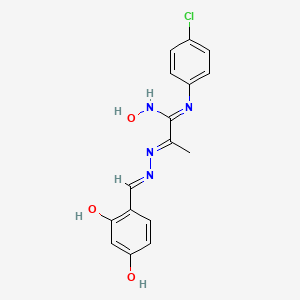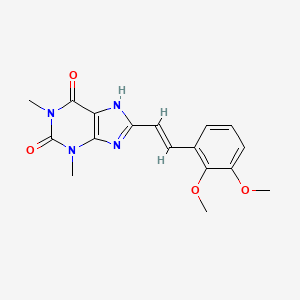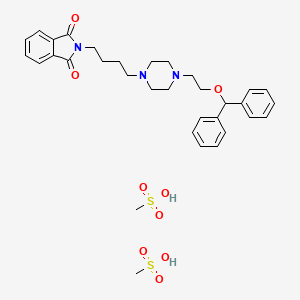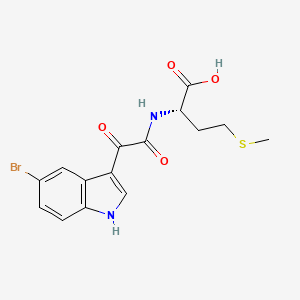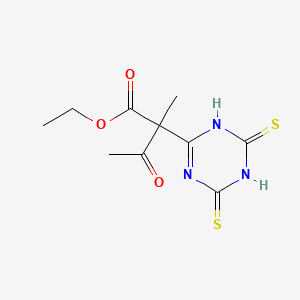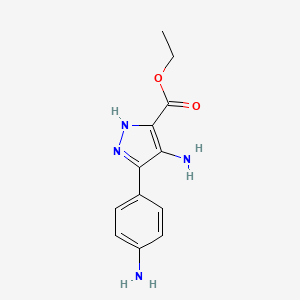
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-aminophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-aminophenyl)-, ethyl ester is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with amino and aminophenyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-aminophenyl)-, ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The amino and aminophenyl groups are introduced through substitution reactions. For instance, the amino group can be added via nucleophilic substitution using an appropriate amine.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-aminophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-aminophenyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-aminophenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets depend on the functional groups present and the overall structure of the molecule.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Lacks the additional amino group on the phenyl ring.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-nitrophenyl)-, ethyl ester: Contains a nitro group instead of an amino group on the phenyl ring.
Uniqueness: The presence of both amino and aminophenyl groups in 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-aminophenyl)-, ethyl ester provides unique reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
Numéro CAS |
91857-58-8 |
|---|---|
Formule moléculaire |
C12H14N4O2 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
ethyl 4-amino-3-(4-aminophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-3-5-8(13)6-4-7/h3-6H,2,13-14H2,1H3,(H,15,16) |
Clé InChI |
ZLJYOUQCHOODDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


